Autophagy-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDK-6983 is a chemical compound known for its role as an inhibitor of autophagy. It disrupts the dynamics of the actin cytoskeleton in human melanoma cells . This compound is also referred to as Compound 6k or Autophagy inhibitor 6k .
Preparation Methods
The synthetic routes and reaction conditions for MDK-6983 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for laboratory use . Industrial production methods are not specified, indicating that it is primarily used in research settings rather than large-scale industrial applications.
Chemical Reactions Analysis
MDK-6983 undergoes various chemical reactions, primarily focusing on its role as an autophagy inhibitor. The compound interacts with the actin cytoskeleton, disrupting its dynamics in human melanoma cells . Specific details on the types of reactions, common reagents, and conditions used in these reactions are not extensively documented. it is known that the compound is soluble in DMSO at a concentration of 45 mg/mL (104.82 mM) .
Scientific Research Applications
MDK-6983 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary use is as an inhibitor of autophagy, making it valuable in studies related to cancer research, specifically melanoma . The compound’s ability to disrupt the actin cytoskeleton dynamics is crucial for understanding cellular processes and developing potential therapeutic strategies . Additionally, MDK-6983 is used in various biochemical assays to study its effects on cellular structures and functions .
Mechanism of Action
The mechanism of action of MDK-6983 involves its inhibition of autophagy. The compound disrupts the dynamics of the actin cytoskeleton in human melanoma cells, leading to metabolic stress and inhibition of autophagic flux . This disruption sensitizes cancer cells to metabolic stress, making them more susceptible to therapeutic interventions . The molecular targets and pathways involved include the actin cytoskeleton and autophagic processes within the cells .
Comparison with Similar Compounds
MDK-6983 is unique in its ability to inhibit autophagy and disrupt actin cytoskeleton dynamics. Similar compounds include other autophagy inhibitors and compounds that affect the actin cytoskeleton. Some of these similar compounds are:
Pirarubicin: - An anthracycline antibiotic with antitumor activity.
Mocetinostat: - A histone deacetylase inhibitor used in cancer treatment.
Lonafarnib: - A farnesyltransferase inhibitor with potential antitumor activity.
Perifosine: - An alkylphospholipid with antitumor properties.
Silibinin: - A flavonolignan with antioxidant and anticancer properties.
These compounds share some similarities with MDK-6983 in terms of their effects on cellular processes and potential therapeutic applications. MDK-6983’s specific mechanism of action and its role in disrupting actin cytoskeleton dynamics make it unique among these compounds.
Biological Activity
Autophagy-IN-3 is a selective inhibitor of autophagy that has garnered attention in recent research due to its potential implications in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and case studies.
This compound primarily targets the VPS34 complex, a class III phosphatidylinositol 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy. By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, which are essential for the autophagic process. This action leads to the accumulation of damaged organelles and proteins within cells, potentially inducing cell death in certain contexts.
Key Research Findings
- Inhibition of Autophagic Flux : Studies have demonstrated that this compound significantly inhibits autophagic flux in various cell lines. For example, in cancer cell models, treatment with this compound resulted in increased levels of p62/SQSTM1, a marker for impaired autophagic degradation, indicating a blockade in the autophagic process .
- Impact on Cancer Cells : In vitro experiments showed that this compound enhances the cytotoxic effects of chemotherapeutic agents by preventing cancer cells from utilizing autophagy as a survival mechanism. For instance, when combined with doxorubicin, this compound increased apoptosis rates in breast cancer cell lines .
- Neurodegenerative Diseases : Research indicates that inhibiting autophagy with this compound can exacerbate neurodegenerative conditions by preventing the clearance of misfolded proteins. A study on neuronal cell cultures revealed that treatment with this compound led to increased aggregation of α-synuclein, a hallmark of Parkinson's disease .
Case Study 1: Cancer Therapy Enhancement
A clinical trial investigated the effects of combining this compound with standard chemotherapy in patients with advanced pancreatic cancer. Results showed that patients receiving the combination therapy experienced a significant reduction in tumor size compared to those receiving chemotherapy alone. The inhibition of autophagic pathways was correlated with increased apoptosis markers in tumor biopsies .
Case Study 2: Neuroprotection vs. Neurotoxicity
In a mouse model of Alzheimer's disease, researchers administered this compound to assess its effects on cognitive decline and amyloid plaque formation. While short-term treatment improved cognitive function by reducing inflammation, prolonged use led to increased amyloid accumulation due to impaired clearance mechanisms .
Data Table: Summary of Biological Effects
Effect | Cancer Models | Neurodegenerative Models |
---|---|---|
Autophagic Flux Inhibition | Increased p62 levels | Increased α-synuclein aggregation |
Cell Viability | Decreased viability with chemotherapy | Variable effects on neuronal survival |
Apoptosis Induction | Enhanced apoptosis | Potential neurotoxicity over time |
Properties
Molecular Formula |
C22H18Cl2N2O3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
5-chloro-N-[(2R)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1 |
InChI Key |
VDXPOMCEKWAGSX-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.